molecular formula C17H15ClFNO4 B2403830 [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 475237-51-5

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2403830
CAS No.: 475237-51-5
M. Wt: 351.76
InChI Key: YSABXJFVKUGOKP-UHFFFAOYSA-N
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Description

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and methoxy functional groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 2-chloro-4-fluoroaniline with an appropriate acylating agent to form the corresponding amide.

    Esterification: The amide intermediate is then subjected to esterification with 3-methoxyphenylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
  • 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-ethoxyphenyl)acetate
  • 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-hydroxyphenyl)acetate

Uniqueness

[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both chloro and fluoro substituents, along with the methoxy group, makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO4/c1-23-13-4-2-3-11(7-13)8-17(22)24-10-16(21)20-15-6-5-12(19)9-14(15)18/h2-7,9H,8,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSABXJFVKUGOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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